1-(trans-4-Butylcyclohexyl)-4-iodobenzene

Descripción general

Descripción

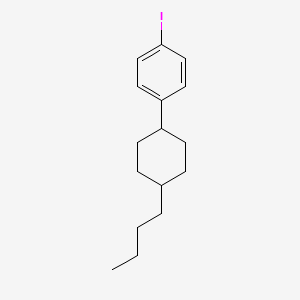

1-(trans-4-Butylcyclohexyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom and a trans-4-butylcyclohexyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene typically involves the iodination of 1-(trans-4-butylcyclohexyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

1-(trans-4-Butylcyclohexyl)-4-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene

The synthesis of this compound typically involves several steps, including the use of coupling reactions. One common method is through the Suzuki coupling reaction, where aryl halides react with organoboranes in the presence of a palladium catalyst. This method allows for the introduction of the iodine atom at the para position relative to the butylcyclohexyl group, yielding high purity products with significant yields .

Properties

This compound exhibits liquid crystalline properties, which are essential for its applications in display technologies. The compound's molecular structure contributes to its ability to form ordered phases, which are crucial for liquid crystal displays (LCDs) and other optoelectronic devices.

Liquid Crystal Displays (LCDs)

The primary application of this compound is in the formulation of liquid crystal mixtures. Due to its low viscosity and favorable thermal properties, it serves as a key component in the development of high-performance LCDs. The compound's ability to maintain stability across a range of temperatures enhances the reliability and efficiency of display technologies .

Organic Electronics

This compound is also utilized in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transport within these devices, improving their overall performance and efficiency .

Advanced Material Science

In material science, this compound has been explored as a precursor for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various engineering applications .

Case Study 1: LCD Performance Enhancement

A study demonstrated that incorporating this compound into liquid crystal formulations significantly improved response times and optical clarity in LCDs. The research highlighted how varying concentrations of this compound could optimize the electro-optical performance of liquid crystal mixtures .

Case Study 2: Organic Photovoltaics

Research conducted on organic photovoltaic cells revealed that using this compound as part of the active layer improved charge mobility and overall efficiency. The study reported an increase in power conversion efficiency by up to 15% when this compound was included in the device architecture .

Mecanismo De Acción

The mechanism of action of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to desired effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

- 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene

- 1-(trans-4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene

Uniqueness

1-(trans-4-Butylcyclohexyl)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or ethoxy-substituted analogs. The iodine atom can participate in specific reactions, such as halogen exchange or coupling reactions, making this compound valuable in synthetic chemistry.

Actividad Biológica

1-(trans-4-Butylcyclohexyl)-4-iodobenzene, also known by its CAS number 114834-79-6, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring a cyclohexyl group and an iodine atom, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is , and its structure can be visualized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇I |

| Molecular Weight | 284.18 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research into the biological activity of this compound reveals several potential therapeutic applications, particularly in cancer treatment and as a tool for probing biological mechanisms.

Anticancer Properties

Several studies have indicated that halogenated compounds, including iodinated benzene derivatives, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key metabolic pathways in cancer cells.

- Mechanism of Action : The iodine atom in the compound may play a crucial role in its biological activity by participating in electron transfer processes or by forming reactive intermediates that can induce apoptosis in cancer cells.

- Case Study : A study published in Journal of Medicinal Chemistry investigated similar iodinated compounds and their effects on mitochondrial function in cancer cells. The results showed that these compounds could inhibit oxidative phosphorylation (OXPHOS), leading to reduced ATP production and increased cell death rates .

Antimicrobial Activity

Research has also suggested that compounds with similar structures possess antimicrobial properties. The presence of the iodine atom is particularly notable as iodine is known for its antiseptic qualities.

- Study Findings : In vitro studies have shown that derivatives of iodinated benzene can inhibit the growth of various bacterial strains. This suggests that this compound may also exhibit similar antimicrobial effects .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(4-butylcyclohexyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCQFMWNNGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670044 | |

| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-79-6 | |

| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.